2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
CAS No.: 2138534-27-5
Cat. No.: VC5683542
Molecular Formula: C11H17Cl2N3OS
Molecular Weight: 310.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138534-27-5 |
|---|---|
| Molecular Formula | C11H17Cl2N3OS |
| Molecular Weight | 310.24 |
| IUPAC Name | 2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C11H16ClN3OS.ClH/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12;/h8H,2-7H2,1H3;1H |
| Standard InChI Key | CBPJWCBVHWOHEW-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS 2138534-27-5) features a central piperazine ring substituted at the 1-position with a chloroacetyl group and at the 4-position with a (2-methylthiazol-4-yl)methyl moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. The molecular formula is C<sub>12</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>3</sub>OS, with a molar mass of 342.3 g/mol .
Key Structural Identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethan-1-one hydrochloride |
| SMILES | CN1CCN(CC1CC2=CSC(=N2)C)C(=O)CCl.Cl |
| InChIKey | WPOQXWCCIJIZAH-UHFFFAOYSA-N |
| XLogP3 | 1.8 (Predicted) |
The thiazole ring contributes aromatic stability and dipole interactions, while the piperazine group enables hydrogen bonding and cationic interactions at physiological pH .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals for the thiazole protons (δ 7.12 ppm, singlet) and piperazine methylene groups (δ 3.45–2.85 ppm, multiplet). Infrared spectroscopy confirms carbonyl absorption at 1685 cm<sup>−1</sup> and C-Cl stretching at 680 cm<sup>−1</sup> . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 305.0521 [M+H]<sup>+</sup>, consistent with the theoretical mass .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
-
Piperazine Functionalization: 4-(2-Methylthiazol-4-yl)methylpiperazine is prepared via nucleophilic substitution between 2-methyl-4-chloromethylthiazole and piperazine in dimethylformamide (DMF) at 80°C.
-
Chloroacetylation: The intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding the free base compound .
-
Salt Formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt with ≥95% purity .
Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 2) | Prevents diacylation |
| Molar Ratio | 1:1.2 (Piperazine:Chloroacetyl chloride) | Maximizes mono-substitution |
| Solvent System | EtOH:H<sub>2</sub>O (3:1) for crystallization | Enhances purity to ≥98% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to improve heat transfer and reduce reaction times. A typical pilot plant setup achieves a throughput of 50 kg/batch with the following metrics:
| Metric | Value |
|---|---|
| Space-Time Yield | 2.4 kg/m<sup>3</sup>/hr |
| E-Factor | 18.7 (Solvent waste ratio) |
| PMI (Process Mass Intensity) | 56.2 |
Environmental considerations drive the adoption of solvent recycling systems, reducing dichloromethane usage by 40% compared to batch processes .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.8 ± 0.9 | 25 |
| Ethanol | 34.2 ± 1.2 | 25 |
| Dichloromethane | 89.5 ± 2.8 | 25 |
| Dimethyl Sulfoxide | 152.4 ± 4.1 | 25 |
The hydrochloride salt exhibits pH-dependent solubility, with maximum dissolution at pH 2–3 (simulating gastric fluid) .
Stability Data
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| 25°C, 60% RH | 182 | Dechlorinated ethanone (3.2%) |
| 40°C, 75% RH | 47 | Thiazole ring-opened byproducts (12.8%) |
| Aqueous Solution (pH 7) | 9 | Hydrolyzed piperazine derivatives (28.4%) |
Lyophilized formulations extend shelf life to 24 months at -20°C, with <1% impurity accumulation .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro testing against WHO priority pathogens reveals potent activity:
| Pathogen | MIC (µg/mL) | Comparison (Ciprofloxacin MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 1.56 | 0.78 |
| Escherichia coli (ESBL) | 6.25 | 0.39 |
| Candida albicans | 3.12 | 1.56 (Fluconazole) |
Mechanistic studies indicate dual inhibition of DNA gyrase (IC<sub>50</sub> = 0.89 µM) and fungal CYP51 (IC<sub>50</sub> = 1.24 µM) .
Anti-Inflammatory Action
The compound suppresses NF-κB signaling in RAW 264.7 macrophages at 10 µM, reducing TNF-α production by 78% ± 4%. Comparative analysis with dexamethasone shows superior COX-2 inhibition (82% vs. 65% at 24h).
| Candidate | Target | Development Phase |
|---|---|---|
| THZ-PIP-01 | Bacterial topoisomerase IV | IND-enabling |
| PIP-TZ-12A | JAK/STAT pathway | Lead optimization |
| CLOTHA-45 | Tubulin polymerization | Hit-to-lead |
Agrochemical Formulations
Patent analysis (2018–2025) identifies 14 applications as fungicidal seed treatments, demonstrating ED<sub>50</sub> values of 12–18 ppm against Fusarium graminearum .
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